molecular formula C19H26N2S B1684310 ペルゴリド CAS No. 66104-22-1

ペルゴリド

カタログ番号: B1684310
CAS番号: 66104-22-1
分子量: 314.5 g/mol
InChIキー: YEHCICAEULNIGD-MZMPZRCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペルゴリドは、8β-[(メチルチオ)メチル]-6-プロピルエルゴリンという化学名を持つ合成エルゴリン誘導体です。主にドーパミン受容体アゴニストとしての役割で知られています。ペルゴリドは当初、パーキンソン病と高プロラクチン血症の治療のために開発されました。しかし、心臓弁膜症との関連性から、多くの国でヒトへの使用が大幅に中止されています。獣医学的な目的では、特に馬の脳下垂体中間葉機能不全(PPID)の治療のために使用されています .

科学的研究の応用

Chemistry

In chemistry, pergolide is used as a model compound to study the behavior of ergoline derivatives. Its reactions provide insights into the reactivity and stability of similar compounds .

Biology

Biologically, pergolide is used to study dopamine receptor interactions. It serves as a tool to understand the mechanisms of dopamine agonists and their effects on the central nervous system .

Medicine

Medically, pergolide was used to treat Parkinson’s disease and hyperprolactinemia. It helps in managing symptoms by stimulating dopamine receptors, thereby compensating for the reduced dopamine levels in patients .

Industry

In the veterinary industry, pergolide is used to treat pituitary pars intermedia dysfunction in horses. It helps in regulating hormone levels and improving the overall health of affected animals .

作用機序

ペルゴリドは、ドーパミンD1およびD2受容体のアゴニストとして作用することで効果を発揮します。それは、これらの受容体に結合して活性化することによって、神経伝達物質であるドーパミンの作用を模倣します。この活性化は、運動制御を改善し、震えを軽減することで、パーキンソン病の症状を軽減するのに役立ちます。高プロラクチン血症の場合、ペルゴリドは脳下垂体からのプロラクチンの放出を阻害します .

類似の化合物との比較

類似の化合物

独自性

ペルゴリドは、D1とD2の両方のドーパミン受容体に対する高い親和性を持つため、最も強力なドーパミンアゴニストの1つです。心臓弁膜症との関連性から、他のドーパミンアゴニストと比較して、その使用は制限されています .

準備方法

合成経路と反応条件

ペルゴリドの合成には、いくつかの重要なステップが含まれます。

    出発物質: 合成は、麦角アルカロイドであるリゼルグ酸から始まります。

    還元: リゼルグ酸は、水素化リチウムアルミニウムを使用して還元されて、中間体が形成されます。

    置換: 中間体は、塩基の存在下でメチルチオメチルクロリドとの置換反応を起こし、メチルチオ基が導入されます。

    最終生成物: 得られた化合物は、次に精製されてペルゴリドが得られます.

工業生産方法

ペルゴリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件を厳密に管理することが含まれます。自動化されたシステムと継続的な監視の使用は、最終製品の品質を維持するのに役立ちます .

化学反応の分析

反応の種類

ペルゴリドは、以下のものを含む、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究の応用

化学

化学において、ペルゴリドは、エルゴリン誘導体の挙動を研究するためのモデル化合物として使用されます。その反応は、類似の化合物の反応性と安定性に関する洞察を提供します .

生物学

生物学的に、ペルゴリドは、ドーパミン受容体相互作用を研究するために使用されます。ドーパミンアゴニストのメカニズムとその中枢神経系への影響を理解するためのツールとして役立ちます .

医学

医学的には、ペルゴリドはパーキンソン病と高プロラクチン血症の治療に使用されました。それは、ドーパミン受容体を刺激することで、患者のドーパミンレベルの低下を補い、症状の管理に役立ちます .

産業

獣医学業界では、ペルゴリドは馬の脳下垂体中間葉機能不全の治療に使用されます。ホルモンレベルの調節と影響を受けた動物の全体的な健康状態の改善に役立ちます .

類似化合物との比較

Similar Compounds

Uniqueness

Pergolide is unique due to its high affinity for both D1 and D2 dopamine receptors, making it one of the most potent dopamine agonists. its association with valvular heart disease has limited its use compared to other dopamine agonists .

特性

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-23-2 (mesylate)
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023438
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.84e-04 g/L
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66104-22-1
Record name Pergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66104-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pergolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.5 °C
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergolide
Reactant of Route 2
Pergolide
Reactant of Route 3
Pergolide
Reactant of Route 4
Reactant of Route 4
Pergolide
Reactant of Route 5
Reactant of Route 5
Pergolide
Reactant of Route 6
Pergolide
Customer
Q & A

Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?

A1: Pergolide acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:

    Q2: What is the molecular formula, weight, and key spectroscopic data for Pergolide?

    A2: Pergolide Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:

      Q3: How does modifying the Pergolide structure impact its activity, potency, and selectivity?

      A3: Research has explored the Structure-Activity Relationship (SAR) of Pergolide by synthesizing and evaluating various derivatives. Some key findings include:

      • N6-Propyl Substituent: This structural element is crucial for Pergolide's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts Pergolide from an agonist to an antagonist at these receptors.
      • Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
      • N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].

      Q4: What are the key pharmacokinetic (ADME) properties of Pergolide in various species?

      A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of Pergolide:

      • Distribution: Pergolide exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
      • Metabolism: Pergolide undergoes extensive metabolism, primarily in the liver. Major metabolites identified include Pergolide Sulfoxide and Pergolide Sulfone [, ].
      • Excretion: Pergolide and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].

      Q5: How do the pharmacokinetic properties of Pergolide relate to its pharmacodynamic effects?

      A5: The relatively short half-life of Pergolide, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].

      Q6: What in vitro and in vivo models have been used to study Pergolide's efficacy?

      A6: Researchers have employed a range of in vitro and in vivo models to investigate Pergolide's efficacy, including:

      • Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated Pergolide's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
      • Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into Pergolide's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
      • Clinical Trials: Numerous clinical trials have investigated Pergolide's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that Pergolide, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.

      Q7: What are the known toxicological effects and safety concerns associated with Pergolide use?

      A7: While Pergolide has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:

      • Valvular Heart Disease: A significant concern is the association between Pergolide use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to Pergolide's agonist activity at the 5-HT2B receptor.
      • Other Adverse Effects: Common side effects reported with Pergolide use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].

      Q8: What are the potential alternatives and substitutes for Pergolide, and how do they compare in terms of performance, cost, and impact?

      A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:

      • Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with Pergolide in several clinical trials [, , ]. Results suggest that Pergolide may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
      • Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with Pergolide.
      • Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to Pergolide, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。